

Technical Monograph: 2,2-Dimethylpiperidine (C₇H₁₅N)

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Compound of Interest

Compound Name: 2,2-Dimethylpiperidine

CAS No.: 54152-47-5

Cat. No.: B1364143

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Strategic Utilization in Drug Design & Synthetic Methodology[1]

Abstract

This technical guide provides a comprehensive analysis of **2,2-dimethylpiperidine**, a sterically distinct piperidine derivative.[1] Unlike its C₂-symmetric counterpart (2,6-dimethylpiperidine), the 2,2-isomer introduces a focused gem-dimethyl steric block adjacent to the nitrogen center.

[1] This structural feature is critical in medicinal chemistry for modulating basicity, blocking

-carbon metabolic oxidation, and restricting conformational entropy.[1] This document outlines the physicochemical profile, a validated synthetic workflow via lactam reduction, and the logic behind its application in lead optimization.

Part 1: Structural & Physicochemical Profile[2]

The introduction of a gem-dimethyl group at the C₂ position of the piperidine ring fundamentally alters the molecule's electronic and steric landscape compared to the parent piperidine.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation.[2] In **2,2-dimethylpiperidine**, the gem-dimethyl substitution at C₂ forces a unique steric scenario:

- Axial/Equatorial Conflict: One methyl group occupies the equatorial position, while the other is forced into the axial position.[1]
- 1,3-Diaxial Interactions: The axial methyl group at C2 experiences significant 1,3-diaxial repulsive interactions with the axial hydrogens at C4 and C6.[1] This raises the ground state energy compared to unsubstituted piperidine, making the ring more rigid and less prone to ring inversion.

Basicity and Nucleophilicity

- Basicity (pKa): While secondary amines typically exhibit pKa values around 11.0, the steric bulk around the nitrogen in **2,2-dimethylpiperidine** hinders the solvation of the conjugate acid (ammonium ion).[1] Consequently, the pKa is slightly depressed (approx. 10.2–10.8) compared to piperidine (11.22), despite the inductive electron-donating effect of the methyl groups.[1]
- Nucleophilicity: The steric crowding at the C2 position significantly reduces the nucleophilicity of the nitrogen lone pair. This makes **2,2-dimethylpiperidine** a poorer nucleophile in SN2 reactions but a highly effective, non-nucleophilic base in organic synthesis (similar to, though less bulky than, TMP).[1]

Table 1: Comparative Physicochemical Data

Property	Piperidine	2,2-Dimethylpiperidine	Impact of Modification
Formula	C5H11N	C7H15N	Lipophilicity Increase
MW	85.15 g/mol	113.20 g/mol	+28 Da (Methyls)
Boiling Point	106 °C	~120 °C	Increased VdW forces
pKa (Conj. Acid)	11.22	~10.5 (Est.)	Steric inhibition of solvation
LogP	0.84	~1.8	Enhanced membrane permeability
Metabolic Liability	High (N-oxidation)	Low (Blocked at C2)	Extended Half-life ()

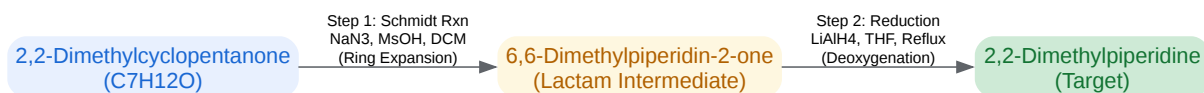
Part 2: Synthetic Methodology

The synthesis of **2,2-dimethylpiperidine** is non-trivial due to the difficulty of direct alkylation at the

-position of amines.^{[1][2]} The most robust, self-validating protocol involves the Ring Expansion-Reduction strategy.^{[1][2]} This method avoids over-alkylation byproducts common in direct alkylation.^[2]

Strategic Pathway: The Schmidt Rearrangement Route

This route leverages the commercially available 2,2-dimethylcyclopentanone.^{[1][2]} The logic follows a ring expansion to the lactam, followed by exhaustive reduction.



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Figure 1: Two-step synthesis of **2,2-dimethylpiperidine** via ring expansion.^{[1][5][6][7][8][9][10]}

Detailed Experimental Protocol

Step 1: Synthesis of 6,6-Dimethylpiperidin-2-one (Lactam Formation)

- Reagents: 2,2-Dimethylcyclopentanone (1.0 eq), Sodium Azide (1.2 eq), Methanesulfonic acid (MsOH) or Polyphosphoric acid.[1]
- Mechanism: The Schmidt reaction inserts a nitrogen atom adjacent to the quaternary carbon (migration of the more substituted carbon is preferred electronically, but steric factors in the transition state favor migration of the less hindered group; however, in 2,2-dimethyl systems, the migration often yields the 6,6-dimethyl lactam due to the migration of the secondary carbon).[1]
- Key Observation: Evolution of N₂ gas indicates reaction progress.[2]

Step 2: Reduction to **2,2-Dimethylpiperidine** (Core Protocol) This step transforms the carbonyl to a methylene group.[1]

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Argon.[2]
- Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) suspended in anhydrous THF (0.5 M concentration). Cool to 0 °C.
- Addition: Dissolve 6,6-dimethylpiperidin-2-one (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ slurry over 45 minutes. Caution: Exothermic.[1][3]
- Reflux: Warm to room temperature, then heat to reflux (66 °C) for 12–16 hours. The solution should turn from grey to white/off-white.[1][2]
- Quenching (Fieser Method): Cool to 0 °C. Carefully add:
 - mL Water (
= grams of LiAlH₄ used).[2]
 - mL 15% NaOH solution.[2]
 - mL Water.[2]

- Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad.^[2] Dry the filtrate over Na₂SO₄.
- Purification: Remove solvent in vacuo. Distill the residue (bp ~120 °C at atm) to obtain the pure amine as a colorless oil.

Part 3: Medicinal Chemistry Utility^[4]^[5]

In drug discovery, the **2,2-dimethylpiperidine** scaffold is often employed as a bioisostere for piperidine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) issues.^[1]

Metabolic Blockade (The "Soft Spot" Defense)

The

-carbon adjacent to the nitrogen in amines is a primary site for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.^[1]^[2] This leads to N-dealkylation or ring opening.^[1]^[2]

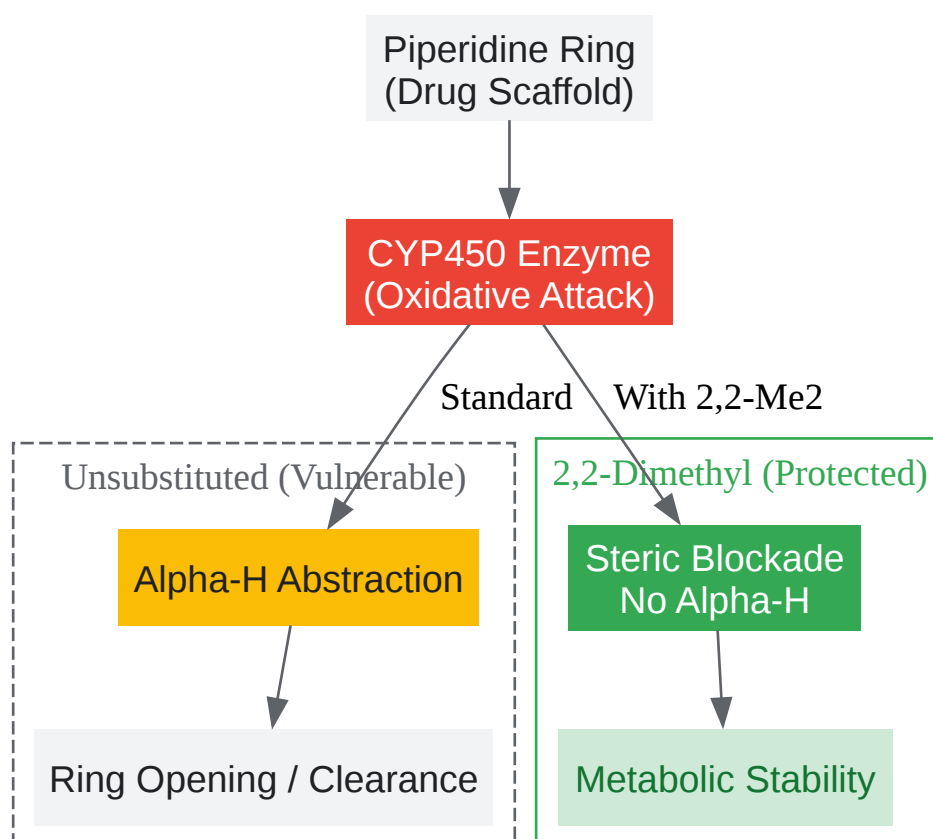
- Mechanism: CYP450 abstracts a hydrogen from the

-carbon.^[1]^[2]

- Solution: Replacing the

-hydrogens with methyl groups (2,2-dimethyl substitution) renders this position inert to oxidation.^[1]^[2] This can significantly increase the in vivo half-life (

) of a drug candidate.^[1]



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Figure 2: Mechanism of metabolic stabilization via gem-dimethyl substitution.[1][2]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

While primarily known for accelerating cyclization, in a bound state, the gem-dimethyl group restricts the conformational freedom of the piperidine ring.[1] This reduces the entropic penalty (

) upon binding to a protein target.[2] If the methyl groups bind into a hydrophobic pocket, this modification can simultaneously improve affinity (enthalpy) and binding efficiency (entropy).[1]

Part 4: Safety & Handling (SDS Summary)

2,2-Dimethylpiperidine (CAS: 3503-99-7) presents hazards typical of secondary aliphatic amines.

- GHS Classification:

- Flammable Liquid (Category 2): Highly flammable liquid and vapor.[2][11] Flash point < 23 °C.[2][12][13]
- Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[2][12]
- Acute Toxicity: Harmful if swallowed or inhaled.[2]

Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Neoprene or Nitrile gloves (double-gloving recommended due to corrosivity), chemical splash goggles, and a lab coat.[2]
- Incompatibility: Reacts violently with strong oxidizing agents and acids.[2] Absorbs CO₂ from air (store under inert gas).[1][2]
- Spill Response: Absorb with sand or vermiculite.[2] Do not use combustible materials like sawdust.[2] Neutralize with weak acid (e.g., dilute acetic acid) before disposal if permitted by local regulations.

References

- National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 3016856, **2,2-Dimethylpiperidine**. Retrieved from [\[Link\]](#)[1]
- Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 61(6), 2166–2210.[1][4] Retrieved from [\[Link\]](#)[1]
- Beak, P., & Lee, W. K. (1990).[1]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines. *The Journal of Organic Chemistry*, 55(8), 2578-2580.[1] (Contextual reference for piperidine lithiation/substitution logic). Retrieved from [\[Link\]](#)[1]

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Sources

- [1. 2,6-Dimethylpiperidine - Wikipedia \[en.wikipedia.org\]](#)
- [2. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Piperidine \(CAS 110-89-4\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents \[patents.google.com\]](#)
- [8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted piperidines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. eprints.whiterose.ac.uk \[eprints.whiterose.ac.uk\]](#)
- [10. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents \[patents.google.com\]](#)
- [11. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [12. fishersci.com \[fishersci.com\]](#)
- [13. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
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